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CAS No.: 52939-73-8
Cat. No.: B13105436
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Part 1: Core Directive & Strategic Overview
Executive Summary

The formation of 2-alkoxy-3-hydroxytetrahydropyrans is primarily achieved through the
oxidative alkoxylation of 3,4-dihydro-2H-pyran (DHP) or the nucleophilic ring-opening of 2,3-
epoxytetrahydropyrans (anhydrosugars). This transformation installs two stereocenters
simultaneously. The core challenge lies in controlling the regioselectivity (C2 vs. C3 attack) and
stereoselectivity (cis vs. trans), which are governed by the interplay between steric hindrance
and the stereoelectronic anomeric effect.

Mechanistic Insight

The reaction generally proceeds via an unstable 2,3-epoxytetrahydropyran intermediate.

o Epoxidation: The electron-rich enol ether double bond of DHP is epoxidized (e.g., by mCPBA
or DMDO).

» Ring Opening: The resulting epoxide is highly reactive due to ring strain and the inductive
effect of the ring oxygen.
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o Nucleophilic Attack: Alcohols preferentially attack the anomeric center (C2) due to the
formation of a transient oxocarbenium ion character or orbital overlap considerations.

o Stereochemistry: Kinetic control (anti-opening) typically yields the trans-diaxial product.
However, acidic conditions promote equilibration to the thermodynamically stable cis-
isomer (axial alkoxy group) via the anomeric effect.

Part 2: Scientific Integrity & Protocols
Protocol A: One-Pot Oxidative Alkoxylation of 3,4-
Dihydro-2H-pyran

Application: Rapid generation of the 2-alkoxy-3-hydroxy scaffold from inexpensive starting
materials. Best For: Simple substrates where high trans selectivity is desired initially, or
thermodynamic equilibration is acceptable.

Reagents & Materials
e Substrate: 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2]

Oxidant:m-Chloroperoxybenzoic acid (MCPBA), 70-75% purity.

Nucleophile/Solvent: Anhydrous Alcohol (e.g., Methanol, Benzyl Alcohol).

Solvent (Co-solvent): Dichloromethane (DCM) (anhydrous).[1]

Quench: Saturated aqueous NaHCOs, saturated aqueous NazS:20:s.

Step-by-Step Methodology

e Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve DHP (1.0 equiv) in
anhydrous DCM (0.2 M concentration).

 Alcohol Addition: Add the target alcohol (ROH, 1.5-3.0 equiv). If the alcohol is the solvent
(e.g., MeOH), DCM can be omitted or used in a 1:1 ratio.

o Oxidation (0°C): Cool the solution to 0°C. Slowly add mCPBA (1.1 equiv) portion-wise over
15 minutes. Note: The reaction is exothermic.
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e Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).
Monitor by TLC (stain with p-anisaldehyde; epoxide intermediates are fleeting).

o Workup:
o Dilute with DCM.

o Wash sequentially with sat. Na2S20s (to reduce excess peroxide) and sat. NaHCOs (to
remove m-chlorobenzoic acid).

o Dry organic layer over MgSOQa, filter, and concentrate.
 Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Critical Parameter - Stereocontrol:

¢ Kinetic Product: Short reaction times at 0°C favor the trans-2-alkoxy-3-
hydroxytetrahydropyran (via anti-opening of the epoxide).

e Thermodynamic Product: Extending reaction time or adding a catalytic amount of acid (p-
TSA, 1 mol%) promotes isomerization to the cis-isomer (axial alkoxy).

Protocol B: Regioselective Ring Opening of 1,2-Anhydro
Sugars (Glycals)

Application: Synthesis of complex 2-deoxy-glycosides (carbohydrate mimics). Context: Uses
"Glycal" numbering (double bond at C1-C2). The product is a 1-alkoxy-2-hydroxy sugar
(equivalent to 2-alkoxy-3-hydroxy THP).

Reagents & Materials
e Substrate: 3,4,6-Tri-O-benzyl-D-glucal.[2]

o Epoxidizing Agent: Dimethyldioxirane (DMDO) (0.05-0.1 M in acetone) — Preferred for
neutral conditions.

e Nucleophile: Alcohol acceptor (ROH).
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e Catalyst: Zinc Chloride (ZnCl2) or Boron Trifluoride Etherate (BFs-OEtz2).

Step-by-Step Methodology

o Epoxidation: Dissolve the glycal in DCM at 0°C. Add DMDO solution (1.2 equiv). Stir for 30
min at 0°C.

o Solvent Exchange: Evaporate solvent/excess DMDO under a stream of nitrogen (keep
temperature < 0°C if possible; 1,2-anhydro sugars are unstable). Redissolve the residue
immediately in anhydrous DCM or THF.

¢ Nucleophilic Attack:

o Add the alcohol (1.1-1.5 equiv).

o Cool to -78°C.[3]

o Add Lewis Acid catalyst (e.g., ZnClz, 1.0 equiv for chelation control, or catalytic BFs-OEt2).
¢ Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C.
e Quench & Workup: Quench with sat. NaHCOs. Extract with DCM.

Data Summary: Stereoselectivity in Glycal Opening

Condition Major Isomer Mechanism

Metal coordinates ring oxygen

ZnClz (Chelating) and epoxide oxygen, directing

-glycoside (cis-1,2)
attack from bottom.

Direct S_N2-like anti-opening

BFs-OEt2 (Non-chelating) _glycoside (trans-1,2) of the epoxide.

) Poor selectivity, often low yield
Alcohol only (Thermal) Mixed o
due to polymerization.

Part 3: Visualization & Troubleshooting
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Mechanistic Pathway (DOT Diagram)

Key Control Factors
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Caption: Mechanistic flow from DHP to stereoisomeric products. Note the equilibration pathway
mediated by acid.

Troubleshooting Guide

Issue Probable Cause Corrective Action

o - Maintain reaction < 0°C during
_ o Epoxide instability; _ N
Low Yield / Polymerization ) oxidant addition. Ensure slow
Temperature too high. ddit
addition.

Quench reaction immediately
o Thermodynamic equilibration after consumption of starting
Poor Stereoselectivity ] ] ] ]
occurring unintentionally. material. Use buffered mCPBA

(with NaHCOs3).

Increase equivalents of alcohol
Incomplete Conversion Steric bulk of alcohol. (up to 5.0 equiv) or use alcohol

as solvent.

Use NaHCOs buffer during

Side Product: 2- Attack by m-chlorobenzoate ] ) ]
reaction to neutralize the acid

chlorobenzoate anion (from mCPBA).
byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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